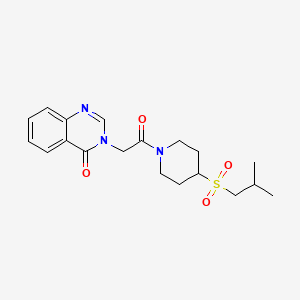

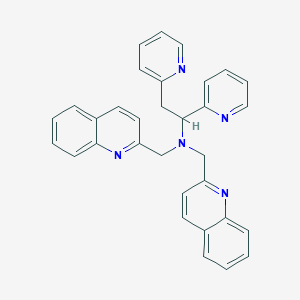

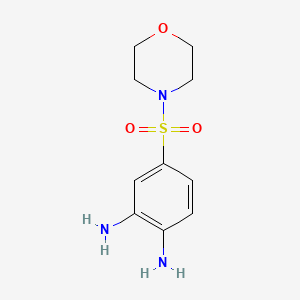

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.

Scientific Research Applications

Pharmacokinetics and Metabolic Profiling

Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulators (SARMs)

A study examining the pharmacokinetics and metabolism of S-1, a potent SARM, in rats revealed insights into the molecular properties that could influence the ideal pharmacokinetic characteristics for propanamide derivatives in preclinical studies. This research provides a foundational understanding of absorption, distribution, metabolism, and excretion (ADME) properties that could be applicable to similar compounds (Wu et al., 2006).

Synthetic Methodologies

Novel Synthetic Approaches for Oxalamides

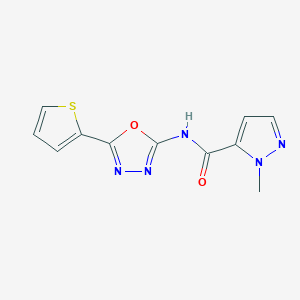

Research into the synthesis of oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes offers innovative pathways for creating di- and mono-oxalamides. Such methodologies could be pivotal for synthesizing compounds with specific pharmacological properties (Mamedov et al., 2016).

Catalysis and Coupling Reactions

Copper-Catalyzed Coupling Reactions

The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation showcases the potential of oxalamide derivatives in facilitating coupling reactions. This insight could be extended to the development of novel catalysts for organic synthesis, potentially including the synthesis of complex molecules like N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (De et al., 2017).

Anticancer and Antidepressant Activities

Antidepressant Activity of Thiophene Derivatives

Compounds containing thiophene rings have been investigated for their antidepressant activity. A study on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant effects, suggesting the therapeutic potential of structurally similar compounds in mental health disorders (Mathew et al., 2014).

Antiproliferative Activity Against Cancer Cells

Research into hydroxyl-containing benzo[b]thiophene analogs revealed their selectivity and antiproliferative activity against cancer cells, indicating the potential of sulfur-containing heterocyclic compounds in cancer therapy (Haridevamuthu et al., 2023).

Mechanism of Action

Target of action

Similarly, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of action

Thiophene and indole derivatives generally interact with their targets to modulate their function, leading to therapeutic effects .

Biochemical pathways

Thiophene and indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of action

Thiophene and indole derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-2-1-3-12(8-11)21-15(24)14(23)20-6-4-13(22)10-5-7-25-9-10/h1-3,5,7-9,13,22H,4,6H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHCLKYILUQMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2717553.png)

![2-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)

![1-Cyclopropyl-2-[(9-methylpurin-6-yl)amino]-1-phenylethanol](/img/structure/B2717558.png)